Nesiritide Acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Nesiritide, sold under the brand name Natrecor, is the recombinant form of the 32 amino acid human B-type natriuretic peptide, which is normally produced by the ventricular myocardium . It is used for patients who have severe congestive heart failure that has recently become worse . Nesiritide works to facilitate cardiovascular fluid homeostasis through counterregulation of the renin–angiotensin–aldosterone system, stimulating cyclic guanosine monophosphate, leading to smooth muscle cell relaxation .

Synthesis Analysis

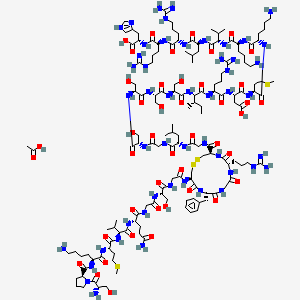

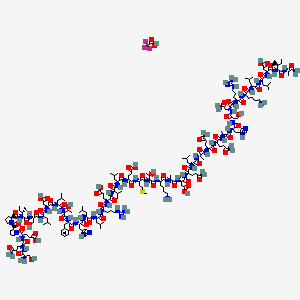

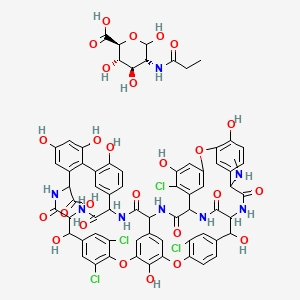

Nesiritide is a peptide measuring 32 amino acids in length that is identical in structure to endogenous human B-type natriuretic peptide (BNP). It was first discovered in the brain of pigs and is now synthesized using recombinant DNA technology .

Molecular Structure Analysis

The molecular formula of Nesiritide is C143H244N50O42S4 . Its average molecular weight is 3464.037 Da and its mono-isotopic mass is 3461.737793 Da .

Chemical Reactions Analysis

Nesiritide works by facilitating cardiovascular homeostasis through the negative regulation of the renin-angiotensin-aldosterone system. This regulation stimulates cyclic guanosine monophosphate and smooth muscle cell relaxation . In simpler terms, it promotes vasodilation, natriuresis, and diuresis .

Physical And Chemical Properties Analysis

Nesiritide Acetate has a molecular weight of 3506.07 and is soluble in water at a concentration of ≥ 40 mg/mL .

Aplicaciones Científicas De Investigación

Heart Failure Treatment : Nesiritide has been shown to effectively reduce pulmonary wedge pressure, mean right atrial pressure, and systemic vascular resistance in heart failure patients. It also increases cardiac index and stroke volume index, demonstrating its potential as a first-line intravenous therapy for symptomatic decompensated heart failure (Mills et al., 1999).

Improvement of Hemodynamic Function : In patients hospitalized with decompensated congestive heart failure, nesiritide significantly improves hemodynamic function and clinical status. It has been compared favorably with standard intravenous therapy for heart failure, though its most common side effect is dose-related hypotension (Colucci et al., 2000).

Role in Cardiac Surgery : Nesiritide may be beneficial for patients with left ventricular dysfunction undergoing coronary artery bypass grafting. It is associated with improved postoperative renal function and possibly enhanced survival (Mentzer et al., 2007).

Renal Function in Chronic Heart Failure : Contrary to some expectations, nesiritide did not improve renal function in patients with decompensated heart failure and mild chronic renal insufficiency (Wang et al., 2004).

Comparison with Dobutamine in Acute Heart Failure : Nesiritide administered for acute decompensated congestive heart failure may lead to lower healthcare costs and reduced mortality compared to treatment with dobutamine (Silver et al., 2002).

Safety and Efficacy : A large trial indicated that nesiritide is ineffective in a general heart failure population, highlighting the unpredictable nature of research and the bidirectionality of translational physiology (Andresen, 2015).

Use in Acute Decompensated Heart Failure : Nesiritide is approved in the United States for early relief of dyspnea in patients with acute heart failure, but it did not show significant improvement in symptoms or clinical outcomes in a large-scale study (O'connor et al., 2011).

Outpatient Use for Hypotensive Heart Failure Patients : Nesiritide has been studied for safety in outpatient settings for patients with lower baseline systolic blood pressure, demonstrating its potential broader application in heart failure treatment (Beck et al., 2003).

Mecanismo De Acción

Target of Action

Nesiritide Acetate, a recombinant natriuretic peptide, primarily targets the particulate guanylate cyclase receptor of vascular smooth muscle and endothelial cells . This receptor plays a crucial role in cardiovascular homeostasis .

Mode of Action

This compound binds to the guanylate cyclase receptor on vascular smooth muscle and endothelial cells . This binding increases intracellular concentrations of cyclic guanosine monophosphate (cGMP), leading to smooth muscle cell relaxation . In simpler terms, it promotes vasodilation, natriuresis, and diuresis .

Biochemical Pathways

This compound facilitates cardiovascular homeostasis through the negative regulation of the renin-angiotensin-aldosterone system . This regulation stimulates cyclic guanosine monophosphate and smooth muscle cell relaxation . The counter-regulatory effects of this compound are beneficial in heart failure .

Pharmacokinetics

It’s known that the compound is used for the intravenous treatment of patients with acutely decompensated congestive heart failure

Action Environment

The environment in which this compound acts is primarily the cardiovascular system, where it facilitates fluid homeostasis

Análisis Bioquímico

Biochemical Properties

Nesiritide Acetate facilitates cardiovascular homeostasis by negatively regulating the renin-angiotensin-aldosterone system. It interacts with the particulate guanylate cyclase receptor on vascular smooth muscle and endothelial cells, leading to increased intracellular concentrations of cyclic guanosine monophosphate (cGMP). This interaction promotes vasodilation, natriuresis, and diuresis . The enzymes and proteins involved in these interactions include guanylate cyclase and cGMP-dependent protein kinases, which mediate the downstream effects of cGMP.

Cellular Effects

This compound influences various cellular processes, particularly in cardiovascular cells. It promotes vasodilation by relaxing vascular smooth muscle cells and enhances natriuresis and diuresis by acting on renal cells. Additionally, this compound impacts cell signaling pathways by increasing cGMP levels, which in turn affects gene expression and cellular metabolism . These effects contribute to the reduction of cardiac preload and afterload, improving heart function in patients with heart failure.

Molecular Mechanism

At the molecular level, this compound binds to the particulate guanylate cyclase receptor on vascular smooth muscle and endothelial cells. This binding increases intracellular cGMP levels, leading to smooth muscle cell relaxation and vasodilation. The elevated cGMP also inhibits the renin-angiotensin-aldosterone system, reducing fluid retention and promoting natriuresis and diuresis . These molecular interactions are crucial for the therapeutic effects of this compound in heart failure management.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound are observed to change over time. The compound has a short elimination half-life of approximately 18 to 20 minutes, with its hemodynamic effects dissipating within 2 to 4 hours after stopping the infusion . Long-term studies have shown that this compound maintains its efficacy in reducing pulmonary capillary wedge pressure and systemic vascular resistance, leading to sustained clinical improvement in heart failure patients .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Higher doses result in more pronounced reductions in pulmonary capillary wedge pressure and systemic arterial pressure. Excessive dosages can lead to adverse effects such as hypotension and renal dysfunction . It is crucial to optimize the dosage to balance therapeutic benefits and potential risks.

Metabolic Pathways

This compound is metabolized primarily through proteolytic cleavage by endopeptidases, such as neutral endopeptidase, present on the vascular lumenal surface . This metabolic pathway ensures the rapid clearance of the peptide from the circulation, contributing to its short half-life. The interaction with endopeptidases is essential for regulating the duration of this compound’s effects.

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with the particulate guanylate cyclase receptor. This receptor-mediated transport ensures the localized effects of the peptide on vascular smooth muscle and endothelial cells . The distribution of this compound is primarily confined to the cardiovascular system, where it exerts its therapeutic actions.

Subcellular Localization

The subcellular localization of this compound is primarily at the cell surface, where it binds to the particulate guanylate cyclase receptor. This localization is crucial for its activity, as the receptor-mediated increase in cGMP levels occurs at the cell membrane . Post-translational modifications, such as glycosylation, may also play a role in directing this compound to specific cellular compartments.

Propiedades

IUPAC Name |

acetic acid;(3S)-3-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(4R,7S,13S,16R)-16-[[2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-13-benzyl-7-(3-carbamimidamidopropyl)-6,9,12,15-tetraoxo-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxy-2-(1H-imidazol-4-yl)ethyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C143H244N50O42S4.C2H4O2/c1-13-76(10)112(137(232)180-86(36-26-48-161-143(155)156)122(217)183-93(56-109(206)207)128(223)178-88(40-50-236-11)124(219)173-81(30-17-20-42-144)119(214)174-83(32-19-22-44-146)125(220)190-111(75(8)9)136(231)184-91(53-73(4)5)127(222)176-84(34-24-46-159-141(151)152)121(216)175-85(35-25-47-160-142(153)154)123(218)185-94(139(234)235)55-78-57-157-71-167-78)192-132(227)99(68-199)188-131(226)98(67-198)187-130(225)97(66-197)186-129(224)96(65-196)171-107(204)61-163-114(209)90(52-72(2)3)169-105(202)59-166-117(212)100-69-238-239-70-101(133(228)182-92(54-77-28-15-14-16-29-77)115(210)164-58-104(201)168-80(118(213)189-100)33-23-45-158-140(149)150)172-108(205)62-165-116(211)95(64-195)170-106(203)60-162-113(208)87(38-39-103(148)200)181-135(230)110(74(6)7)191-126(221)89(41-51-237-12)177-120(215)82(31-18-21-43-145)179-134(229)102-37-27-49-193(102)138(233)79(147)63-194;1-2(3)4/h14-16,28-29,57,71-76,79-102,110-112,194-199H,13,17-27,30-56,58-70,144-147H2,1-12H3,(H2,148,200)(H,157,167)(H,162,208)(H,163,209)(H,164,210)(H,165,211)(H,166,212)(H,168,201)(H,169,202)(H,170,203)(H,171,204)(H,172,205)(H,173,219)(H,174,214)(H,175,216)(H,176,222)(H,177,215)(H,178,223)(H,179,229)(H,180,232)(H,181,230)(H,182,228)(H,183,217)(H,184,231)(H,185,218)(H,186,224)(H,187,225)(H,188,226)(H,189,213)(H,190,220)(H,191,221)(H,192,227)(H,206,207)(H,234,235)(H4,149,150,158)(H4,151,152,159)(H4,153,154,160)(H4,155,156,161);1H3,(H,3,4)/t76-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,110-,111-,112-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJULFJFRGUHITK-INJFIXSDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC=N1)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)CNC(=O)C(CC(C)C)NC(=O)CNC(=O)C2CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N2)CCCNC(=N)N)CC3=CC=CC=C3)NC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CO)N.CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CNC=N1)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N2)CCCNC(=N)N)CC3=CC=CC=C3)NC(=O)CNC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CO)N.CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C145H248N50O44S4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3524.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[4.1.0]hepta-1,3,5-triene-7-ylideneketene](/img/structure/B571202.png)

![Methanol, [3-(6-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]- (9CI)](/img/no-structure.png)

![N-Propyl-3-[2-[2-(2,4-di-tert-pentylphenoxy)butyrylamino]-5-[(heptafluorobutyryl)amino]-4-hydroxyphenoxy]-4,5-dihydroxybenzamide](/img/structure/B571215.png)

![[3,3'-Biisoxazol]-5-ylmethanol](/img/structure/B571222.png)

![1h-Imidazo[4,5-g]isoquinoline](/img/structure/B571225.png)